molecular formula C15H13N3O2 B14172596 [(E)-(2-oxo-1,2-diphenylethylidene)amino]urea CAS No. 3540-90-7

[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea

Cat. No.: B14172596
CAS No.: 3540-90-7
M. Wt: 267.28 g/mol
InChI Key: MMLCFKQQWFOXNC-GHRIWEEISA-N
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Description

[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a diphenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2-oxo-1,2-diphenylethylidene)amino]urea typically involves the reaction of 2-oxo-1,2-diphenylethylidene with urea under specific conditions. One common method includes the use of diacetyl monoxime in the presence of strong acids such as sulfuric acid and phosphoric acid . The reaction conditions must be carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of [(E)-(2-oxo-1,2-diphenylethylidene)amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea can be compared with other similar compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

CAS No.

3540-90-7

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

[(E)-(2-oxo-1,2-diphenylethylidene)amino]urea

InChI

InChI=1S/C15H13N3O2/c16-15(20)18-17-13(11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10H,(H3,16,18,20)/b17-13+

InChI Key

MMLCFKQQWFOXNC-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)N)/C(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)N)C(=O)C2=CC=CC=C2

Origin of Product

United States

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